molecular formula C23H16F3N3O4S B2671078 (2Z)-2-(benzenesulfonamidoimino)-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide CAS No. 866349-28-2

(2Z)-2-(benzenesulfonamidoimino)-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B2671078
CAS No.: 866349-28-2
M. Wt: 487.45
InChI Key: WHMDPTXINZZSDW-SLMZUGIISA-N
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Description

(2Z)-2-(benzenesulfonamidoimino)-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a complex organic compound characterized by the presence of a benzenesulfonamidoimino group, a trifluoromethylphenyl group, and a chromene carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(benzenesulfonamidoimino)-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and suitable nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2Z)-2-(benzenesulfonamidoimino)-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The benzenesulfonamidoimino group may also play a role in binding to specific targets, enhancing the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(benzenesulfonamidoimino)-N-phenyl-2H-chromene-3-carboxamide: Lacks the trifluoromethyl group, resulting in different physicochemical properties.

    (2Z)-2-(benzenesulfonamidoimino)-N-[3-(methyl)phenyl]-2H-chromene-3-carboxamide: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity.

Uniqueness

The presence of the trifluoromethyl group in (2Z)-2-(benzenesulfonamidoimino)-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced biological activity. These characteristics make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O4S/c24-23(25,26)16-8-6-9-17(14-16)27-21(30)19-13-15-7-4-5-12-20(15)33-22(19)28-29-34(31,32)18-10-2-1-3-11-18/h1-14,29H,(H,27,30)/b28-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMDPTXINZZSDW-SLMZUGIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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